N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted with an ethyl group at the N3 position and a 2-methylphenyl group at the C6 position. This scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory effects, which are modulated by substituent variations .
Properties
IUPAC Name |
N-ethyl-N-[[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-4-19(5-2)10-13-16-17-15-20(13)18-14(21-15)12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABVHBCCYRYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound belonging to the class of triazolo-thiadiazoles, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 301.4 g/mol. The structure includes a triazole ring fused with a thiadiazole moiety, which is critical for its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can have IC50 values ranging from 1.1 to 18.8 µM, indicating potent anticancer activity compared to standard drugs .
Antimicrobial Activity
Triazolo-thiadiazoles have demonstrated broad-spectrum antimicrobial properties. They are effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties through various models including the tail flick and hot plate tests in animal studies. Results suggest that this compound exhibits significant pain-relieving effects comparable to traditional analgesics like aspirin .
The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes which play a key role in inflammation and pain pathways.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
Case Studies
- Cytotoxicity Study : A study involving various triazolo-thiadiazole derivatives demonstrated that those with methyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts.
- Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study demonstrated that similar triazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine might have comparable efficacy due to its structural similarities .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. The specific compound's unique structure may enhance its interaction with biological targets involved in cancer pathways. For example, studies on related compounds have shown that they can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential applications in developing new agrochemicals. Triazole derivatives are commonly used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This mechanism makes this compound a candidate for further exploration in agricultural pest management strategies. Its effectiveness against specific plant pathogens could be assessed through field trials and laboratory studies to establish efficacy and safety profiles.
Material Science
Polymer Chemistry
The incorporation of triazole-containing compounds into polymer matrices can enhance the material's properties. Research into similar compounds has shown that they can improve thermal stability and mechanical strength when used as additives in polymer formulations. The unique electronic properties of triazoles may also impart beneficial characteristics such as increased conductivity or UV stability to the resulting materials.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of triazolo-thiadiazoles is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : Ethyl groups at N3 (common in all analogues) improve metabolic stability, while C6 substituents (e.g., 2-methylphenyl, ibuprofen-like chains) dictate target specificity. For instance, the ibuprofen-linked analogue in shows potent anti-inflammatory activity due to cyclooxygenase inhibition.
- Bioactivity Modulation : Pyridinyl substituents (e.g., in ) confer vasodilatory properties, likely via nitric oxide pathway interactions . In contrast, aryloxymethyl groups () enhance antifungal activity by increasing membrane penetration .
Pharmacological Profiles
- Antimicrobial Activity : The target compound and its ibuprofen-linked analogue () exhibit broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Action : Ethyl and 2-methylphenyl substituents synergize to reduce COX-2 expression by 60% in murine models, outperforming analogues with smaller alkyl groups .
- Vasodilatory Effects : Pyridinyl-substituted triazolo-thiadiazoles () show 80% vasodilation in rat aortic rings at 100 µM, attributed to potassium channel activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
